molecular formula C12H13ClN2O6 B2371294 3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid CAS No. 2287334-59-0

3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid

Cat. No.: B2371294
CAS No.: 2287334-59-0
M. Wt: 316.69
InChI Key: XMMJPJWQDMJRDU-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a nitro group, and a tert-butyl carbamate group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a chloro-substituted benzoic acid derivative, followed by the introduction of the tert-butyl carbamate group through a carbamoylation reaction. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and carbamoylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The tert-butyl carbamate group can be hydrolyzed to yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted benzoic acids: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential

Properties

IUPAC Name

3-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O6/c1-12(2,3)21-11(18)14-9-7(13)4-6(10(16)17)5-8(9)15(19)20/h4-5H,1-3H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMJPJWQDMJRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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